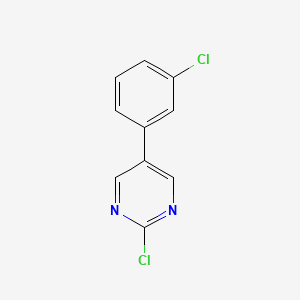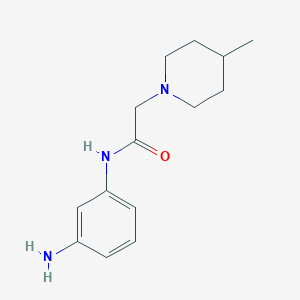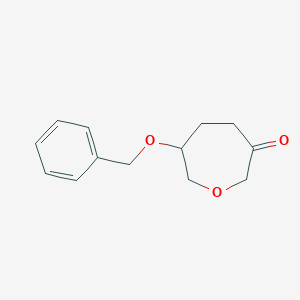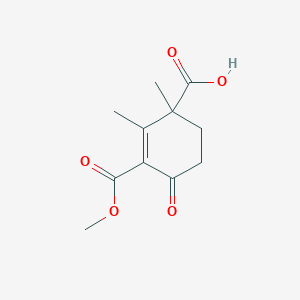
2-chloro-5-(3-chlorophenyl)Pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(3-chlorophenyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C10H6Cl2N2 It is characterized by the presence of a pyrimidine ring substituted with chlorine at the second position and a 3-chlorophenyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(3-chlorophenyl)pyrimidine typically involves the reaction of 3-chlorobenzonitrile with 2-chloropyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
2-chloro-5-(3-chlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation Reactions: Formation of pyrimidine oxides.
Reduction Reactions: Formation of reduced pyrimidine derivatives.
Coupling Reactions: Formation of biaryl compounds.
科学的研究の応用
2-chloro-5-(3-chlorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrimidine derivatives with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of 2-chloro-5-(3-chlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-chloro-5-(4-chlorophenyl)pyrimidine
- 2-chloro-5-(2-chlorophenyl)pyrimidine
- 2-chloro-5-(3-bromophenyl)pyrimidine
Uniqueness
2-chloro-5-(3-chlorophenyl)pyrimidine is unique due to the specific positioning of the chlorine atoms and the 3-chlorophenyl group, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
2-chloro-5-(3-chlorophenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-3-1-2-7(4-9)8-5-13-10(12)14-6-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKPVWSCJCGWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)







![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)


